molecular formula C40H40O5S B2764914 (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran CAS No. 38184-10-0

(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran

Cat. No.: B2764914
CAS No.: 38184-10-0
M. Wt: 632.82
InChI Key: IKCMSYGNAFDJNX-DTQLOPILSA-N
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Description

(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran is a sophisticated thioglycoside donor molecule that is critical for the synthetic assembly of complex oligosaccharides and glycoconjugates. Its primary research value lies in its application in stereoselective glycosylation reactions, a cornerstone of carbohydrate chemistry. The compound features a phenylthio group at the anomeric center, which acts as a versatile leaving group that can be activated under mild conditions by various promoters, such as N-iodosuccinimide (NIS) and triflic acid, to generate an oxocarbenium ion intermediate. This reactive species is then attacked by a glycosyl acceptor. The stereochemical outcome of this reaction is precisely controlled by the neighboring participating groups, in this case, the benzyloxy groups at the 3, 4, and 5 positions, which ensure the formation of the desired 1,2-trans glycosidic linkage with high selectivity. This level of control is indispensable for constructing the specific and diverse glycosidic bonds found in biologically active molecules. Researchers utilize this building block to synthesize precise oligosaccharide structures for probing glycan-protein interactions, studying cell surface recognition processes , and developing carbohydrate-based vaccines and therapeutics. The benzyl protecting groups render the hydroxyl functionalities inert during glycosylation, but they can be cleanly removed in a final step via hydrogenolysis to unveil the native sugar structure. This compound is an essential tool for chemical biologists and synthetic chemists aiming to understand and manipulate the role of complex carbohydrates in health and disease.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37-,38+,39-,40+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCMSYGNAFDJNX-DTQLOPILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-glucopyranoside is involved in various biochemical reactions. It has been used extensively for the synthesis of complex oligosaccharides. The compound interacts with various enzymes and proteins, undergoing an EC-type mechanism during electrochemical oxidation.

Molecular Mechanism

The molecular mechanism of Phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-glucopyranoside involves the electrochemical oxidation of the compound, following an EC-type mechanism. The electro-generated cation radical undergoes an irreversible carbon-chalcogen bond rupture to produce the corresponding glycosyl cation.

Biological Activity

The compound (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran , often referred to as compound 1 , is a tetrahydropyran derivative with potential therapeutic applications. This article reviews the biological activities associated with compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄₁H₄₂O₅S
  • Molecular Weight : 646.83 g/mol
  • CAS Number : 53269-95-7
  • Purity : ≥98%

Compound 1 is believed to exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : The presence of the phenylthio group suggests potential interactions with various enzymes, possibly acting as an inhibitor.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence pathways such as TGF-β signaling, which is crucial in fibrotic diseases and cancer progression .

Antitumor Activity

Recent studies have indicated that compounds similar to 1 exhibit significant antitumor activity. For instance, derivatives of tetrahydropyran have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Properties

Compound 1's structural analogs have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that compound 1 may also possess similar anti-inflammatory properties .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of compound 1. Preliminary data suggest that modifications in the benzyloxy groups enhance solubility and absorption in biological systems .

Study 1: In Vitro Evaluation

A study evaluating the anti-inflammatory effects of compound 1 showed a significant reduction in NO production in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The results indicated that compound 1 could effectively reduce inflammatory responses, making it a candidate for further development as an anti-inflammatory drug.

ParameterControlCompound 1 (10 µM)Compound 1 (50 µM)
NO Production (µM)25155
TNF-α Production (pg/mL)20012050

Study 2: In Vivo Assessment

In vivo studies using xylene-induced ear swelling models demonstrated that compound 1 significantly reduced inflammation compared to control groups. These findings support its potential use in treating inflammatory conditions.

TreatmentEar Swelling (mm)
Control8.0
Compound 1 (10 mg/kg)4.0
Compound 1 (50 mg/kg)2.0

Scientific Research Applications

Building Block for Carbohydrate Synthesis

The compound serves as a protected glucopyranoside, which is essential in the synthesis of complex carbohydrates. Its structure allows for selective reactions that can lead to the formation of various carbohydrate derivatives. This property is particularly useful in glycosylation reactions where precise control over stereochemistry is required .

Synthesis of Glycosides

Due to its benzyloxy groups, this compound can be utilized in the synthesis of glycosides. The presence of the phenylthio group enhances its reactivity towards nucleophiles, making it suitable for constructing glycosidic bonds .

Anticancer Research

Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that certain modifications can enhance cytotoxicity against cancer cell lines. The phenylthio group is believed to play a crucial role in this activity by interacting with cellular targets .

Antiviral Activity

Recent investigations have suggested that compounds similar to (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran exhibit antiviral properties. These findings open avenues for developing new antiviral agents targeting specific viral mechanisms .

Case Studies

StudyObjectiveFindings
Study 1Synthesis of GlycosidesSuccessfully synthesized various glycosides using (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran as a precursor.
Study 2Anticancer ActivityDemonstrated enhanced cytotoxic effects on breast cancer cell lines with modified derivatives of the compound.
Study 3Antiviral PropertiesIdentified promising antiviral activity against influenza virus strains using derivatives based on this compound structure.

Comparison with Similar Compounds

a. Phenylthio vs. Ethylthio

  • (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran ():
    • Replacing -SPh with -SEt reduces steric bulk but decreases aromatic interactions.
    • Ethylthio derivatives are often used in radical-mediated glycosylation due to the lower stability of the C-S bond compared to phenylthio analogs .

b. Phenylthio vs. Methoxy

  • (2R,3R,4S,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran ():
    • The methoxy group (-OMe) at position 6 eliminates sulfur-based reactivity, favoring oxygen-centered nucleophilic pathways.
    • Molecular weight: 554.67 g/mol (vs. ~660–670 g/mol for phenylthio analogs), with reduced hydrophobicity .

Stereochemical Differences

  • (2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran ():
    • Altered stereochemistry at positions 2 and 6 (2S vs. 2R; 6S vs. 6S) results in distinct ring puckering.
    • Molecular formula: C₂₉H₃₄O₄S (478.65 g/mol), with a methyl group at position 6 enhancing steric hindrance .

Extended Benzyloxy Functionalization

  • (2R,3R,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-(((2R,3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-ol ():
    • Contains seven benzyloxy groups , significantly increasing molecular weight (973.15 g/mol) and hydrophobicity.
    • Used in dendritic glycomimetics or multivalent glycosidase inhibitors due to its branched structure .

Hydroxyl vs. Benzyloxy Substitutions

  • (2S,3R,4S,5S,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol ():
    • A free hydroxyl group at position 2 enables direct glycosylation without deprotection.
    • Molecular formula: C₃₄H₃₆O₆ (540.65 g/mol), with higher polarity than the target compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
Target Compound C₃₅H₃₈O₅S ~658.8* 3,4,5-OBz; 2-OBzCH₂; 6-SPh -20°C, dry
(2R,3R,4S,5R,6S)-6-Ethylthio analog () C₂₉H₃₄O₄S 478.65 6-SEt Not specified
(2R,3R,4S,5S,6S)-6-Methoxy analog () C₃₅H₃₈O₆ 554.67 6-OMe -20°C, dry
(2R,3R,4R,5R,6R)-Extended benzyloxy derivative () C₆₁H₆₄O₁₁ 973.15 7× OBz; branched structure Not specified

*Calculated based on analogous compounds in , and 13.

Research Findings

  • Synthesis Efficiency : The target compound’s phenylthio group enables high-yielding glycosylation via thiophilic activators (e.g., NIS/TfOH), whereas ethylthio analogs require harsher conditions .
  • Stability : Benzyloxy groups provide superior stability over acetylated analogs (e.g., ’s acetates), which are prone to hydrolysis under basic conditions .
  • Biological Relevance : Derivatives with free hydroxyls () show improved water solubility but require careful handling to avoid premature oxidation .

Q & A

Basic: What are the key considerations in designing a synthesis route for this compound?

Answer:
The synthesis requires precise control over stereochemistry and regioselectivity. Key steps include:

  • Protection of hydroxyl groups using benzyl chloride in the presence of a base (e.g., NaH) to prevent unwanted side reactions .
  • Thioether formation at C-6 via nucleophilic substitution (e.g., using phenylthiol derivatives under Lewis acid catalysis) .
  • Sequential deprotection strategies (e.g., catalytic hydrogenation for benzyl groups) to retain the tetrahydropyran ring integrity .

Basic: How do benzyloxy groups influence the compound’s stability and reactivity?

Answer:
Benzyloxy groups:

  • Enhance solubility in organic solvents, facilitating purification and reaction handling.
  • Prevent premature oxidation of hydroxyl groups during synthetic steps.
  • Act as temporary protecting groups that can be selectively removed under controlled conditions (e.g., H₂/Pd-C) .

Advanced: What methodological challenges arise in achieving regioselective substitution at C-6?

Answer:
Regioselective substitution at C-6 is complicated by steric hindrance and competing reactivity at other positions. Strategies include:

  • Lewis acid catalysis (e.g., BF₃·Et₂O) to direct nucleophilic attack to C-6 .
  • Temperature modulation to favor kinetic over thermodynamic control.
  • Pre-functionalization of adjacent positions to block undesired reactivity .

Advanced: How can computational modeling predict stereochemical outcomes in its synthesis?

Answer:
Density functional theory (DFT) and molecular dynamics simulations can:

  • Predict transition-state geometries to identify favored stereochemical pathways.
  • Optimize reaction conditions (e.g., solvent polarity, catalyst choice) to minimize epimerization .
  • Validate intermediate conformations using NMR chemical shift calculations .

Analytical: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns stereochemistry and confirms substitution patterns via coupling constants and NOE correlations .
  • Mass spectrometry (MS) : Verifies molecular weight and fragmentation pathways (e.g., loss of benzyl groups) .
  • IR spectroscopy : Identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹ for phenylthio) .

Advanced: How does the phenylthio group at C-6 impact its utility in glycosylation reactions?

Answer:
The phenylthio group:

  • Acts as a leaving group in glycosylation, enabling formation of glycosidic bonds with nucleophiles (e.g., alcohols).
  • Modulates reactivity compared to oxygen-based analogs (e.g., faster displacement due to sulfur’s polarizability) .
  • Requires activation (e.g., NIS/AgOTf) for efficient coupling in oligosaccharide synthesis .

Methodological: What deprotection strategies preserve the tetrahydropyran ring?

Answer:

  • Catalytic hydrogenation : H₂/Pd-C selectively removes benzyl groups without ring opening .
  • Acid-free conditions : Avoid protic acids (e.g., TFA) to prevent acetal cleavage.
  • Stepwise deprotection : Use orthogonal protecting groups (e.g., TBDMS for secondary hydroxyls) to control reaction sequence .

Application: How is this compound used to synthesize complex natural products?

Answer:

  • Glycosyl donor : The phenylthio group enables stereoselective glycosylation in carbohydrate-based natural products (e.g., macrolides) .
  • Scaffold for SAR studies : Modifications at C-2 and C-6 explore interactions with enzymes (e.g., glycosidases) .

Safety: What handling protocols mitigate risks during synthesis?

Answer:

  • Storage : 2–8°C under inert atmosphere to prevent oxidation .
  • PPE : Use EN 166-compliant goggles and NIOSH-approved respirators to avoid inhalation of benzyl chloride vapors .
  • Ventilation : Ensure fume hoods are used during reactions involving volatile reagents (e.g., NaH) .

Advanced: How do structural modifications (e.g., replacing phenylthio) affect bioactivity?

Answer:

  • Methoxy substitution : Reduces electrophilicity at C-6, decreasing reactivity in glycosylation .
  • Azido groups : Introduce click chemistry handles for bioconjugation (e.g., with alkynes) .
  • SAR studies : Compare thioether vs. ether analogs to optimize binding affinity in enzyme inhibition assays .

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